molecular formula C19H16N2 B154174 Benzophenone phenylhydrazone CAS No. 574-61-8

Benzophenone phenylhydrazone

Cat. No.: B154174
CAS No.: 574-61-8
M. Wt: 272.3 g/mol
InChI Key: LJPHROJMJFFANK-UHFFFAOYSA-N
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Description

Benzophenone phenylhydrazone is an organic compound with the molecular formula C19H16N2. It is a derivative of benzophenone, where the carbonyl group is replaced by a phenylhydrazone group. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzophenone phenylhydrazone can be synthesized through the reaction of benzophenone with phenylhydrazine. The reaction typically involves mixing benzophenone with phenylhydrazine in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds as follows:

C6H5COC6H5+C6H5NHNH2C6H5C=N-NHC6H5+H2O\text{C}_6\text{H}_5\text{COC}_6\text{H}_5 + \text{C}_6\text{H}_5\text{NHNH}_2 \rightarrow \text{C}_6\text{H}_5\text{C=N-NH}\text{C}_6\text{H}_5 + \text{H}_2\text{O} C6​H5​COC6​H5​+C6​H5​NHNH2​→C6​H5​C=N-NHC6​H5​+H2​O

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient methods, such as continuous flow reactors or mechanochemical synthesis. These methods can enhance the yield and purity of the product while reducing the reaction time and energy consumption.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where the phenylhydrazone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Corresponding amines and other reduced products.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Benzophenone phenylhydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: this compound derivatives have been investigated for their potential use as therapeutic agents, particularly in the treatment of cancer and other diseases.

    Industry: The compound is used in the development of materials with specific optical and electronic properties, such as nonlinear optical materials and photonic devices.

Comparison with Similar Compounds

Benzophenone phenylhydrazone can be compared with other similar compounds, such as:

    Benzophenone hydrazone: Similar in structure but lacks the phenyl group attached to the hydrazone moiety.

    Benzaldehyde phenylhydrazone: Contains an aldehyde group instead of a ketone group.

    Acetophenone phenylhydrazone: Contains a methyl group instead of a phenyl group attached to the carbonyl carbon.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable charge transfer complexes and hydrogen bonds makes it a valuable compound in various applications.

Properties

IUPAC Name

N-(benzhydrylideneamino)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-20-18-14-8-3-9-15-18/h1-15,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPHROJMJFFANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972888
Record name 1-(Diphenylmethylidene)-2-phenylhydrazine
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URL https://comptox.epa.gov/dashboard/DTXSID90972888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-61-8
Record name N-Phenylbenzophenone hydrazone
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URL https://commonchemistry.cas.org/detail?cas_rn=574-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzophenone, phenylhydrazone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone phenylhydrazone
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Record name 1-(Diphenylmethylidene)-2-phenylhydrazine
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Record name BENZOPHENONE PHENYLHYDRAZONE
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Synthesis routes and methods

Procedure details

General procedure A was used to convert benzophenone hydrazone (3.42 g, 20 mmol; Aldrich) and 1-bromobenzene (3.14 g, 20 mmol; Aldrich) to the title compound: MS (DCI/NH3) m/z 273 (M+H)+.
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Benzophenone phenylhydrazone has the molecular formula C19H16N2 and a molecular weight of 272.35 g/mol. [, ] Spectroscopic studies, particularly infrared (IR) spectroscopy, have been instrumental in elucidating its structure. These studies have provided insights into the vibrational modes of its various functional groups, including the characteristic C=N and N-H stretches. []

A: Research demonstrates that this compound undergoes a cyclization reaction with carbon monoxide under high pressure and temperature (230°C, 3800 psi). [] This reaction yields 3-phenylphthalimidine-N-carboxyanilide. Interestingly, conducting the reaction at lower temperatures (190-220°C) produces a mixture of 3-phenylphthalimidine-N-carboxyanilide and 3-phenylphthalimidine. [] This highlights how reaction conditions can significantly influence product distribution.

A: Yes, electron spin resonance (ESR) studies have been conducted on this compound. [] Specifically, researchers have investigated the ESR absorption of the this compound free radical in dilute tetrahydrofuran solutions. [] This work focused on understanding the hyperfine interactions between the nuclei and a "nearly-free" electron within the free radical species.

A: Studies reveal that this compound forms adducts with titanium tetrahalides. [] Notably, it forms a 1:2 adduct with titanium tetrafluoride (TiF4), and both 1:2 and 2:1 adducts with other titanium tetrahalides. [] These adducts, typically colored, are stable at room temperature. Infrared spectral analysis in the 4000–200 cm−1 region provides valuable information about the nature of bonding and interactions within these complexes. []

A: Researchers have investigated the products formed during the thermolysis of this compound. [] When refluxed in air for 24 hours, it decomposes into a variety of products including ammonia, benzophenone, N-benzhydrylideneaniline, biphenyl, aniline, benzonitrile, and 9-phenylacridine. [] This decomposition highlights the potential for this compound to act as a precursor for various other compounds.

A: Yes, research has demonstrated that this compound can act as a ligand in coordination chemistry. [] It has been successfully used to form complexes with palladium(II) and platinum(II) species. [] This research focused on utilizing ligands capable of both electron pair donation and the formation of metal–carbon σ-bonds, demonstrating the versatility of this compound in inorganic synthesis.

A: this compound participates in interesting reactions with diketene. [] It undergoes a 1,3-dipolar cycloaddition reaction with diketene to produce 4-acetyl-2-phenylpyrazolidin-3-one derivatives. [] This reaction pathway highlights this compound's utility as a building block in the synthesis of heterocyclic compounds, particularly those with potential biological activity.

A: Crystallographic studies have been conducted on derivatives of this compound, particularly those exhibiting anticancer properties. [] Determining the crystal and molecular structures of these derivatives provides crucial insights into their three-dimensional arrangements and potential structure-activity relationships. This information is valuable for understanding their biological activity and designing more potent and selective anticancer agents.

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